

# An In-Depth Technical Guide to the Driselase® Enzyme Complex Composition

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## Compound of Interest

Compound Name: *Driselase*

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## Abstract

**Driselase®** is a commercially available enzyme preparation renowned for its efficacy in the enzymatic degradation of plant cell walls, a critical step in protoplast isolation and various biotechnological applications. This technical guide provides a comprehensive overview of the core composition of the **Driselase** enzyme complex, presenting quantitative data on its key enzymatic activities. Detailed experimental protocols for the characterization of these activities are provided, alongside visualizations of the enzymatic workflow and assay methodologies to support researchers in their practical applications.

## Introduction

**Driselase®** is a multi-component enzyme mixture derived from fungal sources, most commonly Basidiomycetes sp. or *Trichoderma viride*.<sup>[1][2]</sup> Its primary utility lies in its synergistic action on the complex polysaccharide matrix of plant cell walls, facilitating the release of viable protoplasts for use in genetic engineering, cell fusion, and other areas of plant science.<sup>[2][3][4]</sup> The complex contains a variety of hydrolytic enzymes, with cellulases, hemicellulases (including xylanase), and pectinases being the principal components.<sup>[1][5]</sup> The exact composition and specific activities of the constituent enzymes can vary depending on the fungal source and the manufacturing process.<sup>[1]</sup> This guide focuses on a **Driselase** preparation from Basidiomycetes sp., providing available quantitative data and standardized assay protocols.

## Core Enzyme Composition and Activities

The efficacy of **Driselase** stems from the concerted action of its primary enzymatic components, which target the main structural polysaccharides of the plant cell wall. The major activities present in **Driselase** are cellulase, xylanase, pectinase, and laminarinase.<sup>[3][4]</sup>

## Data Presentation: Quantitative Analysis of Driselase Activities

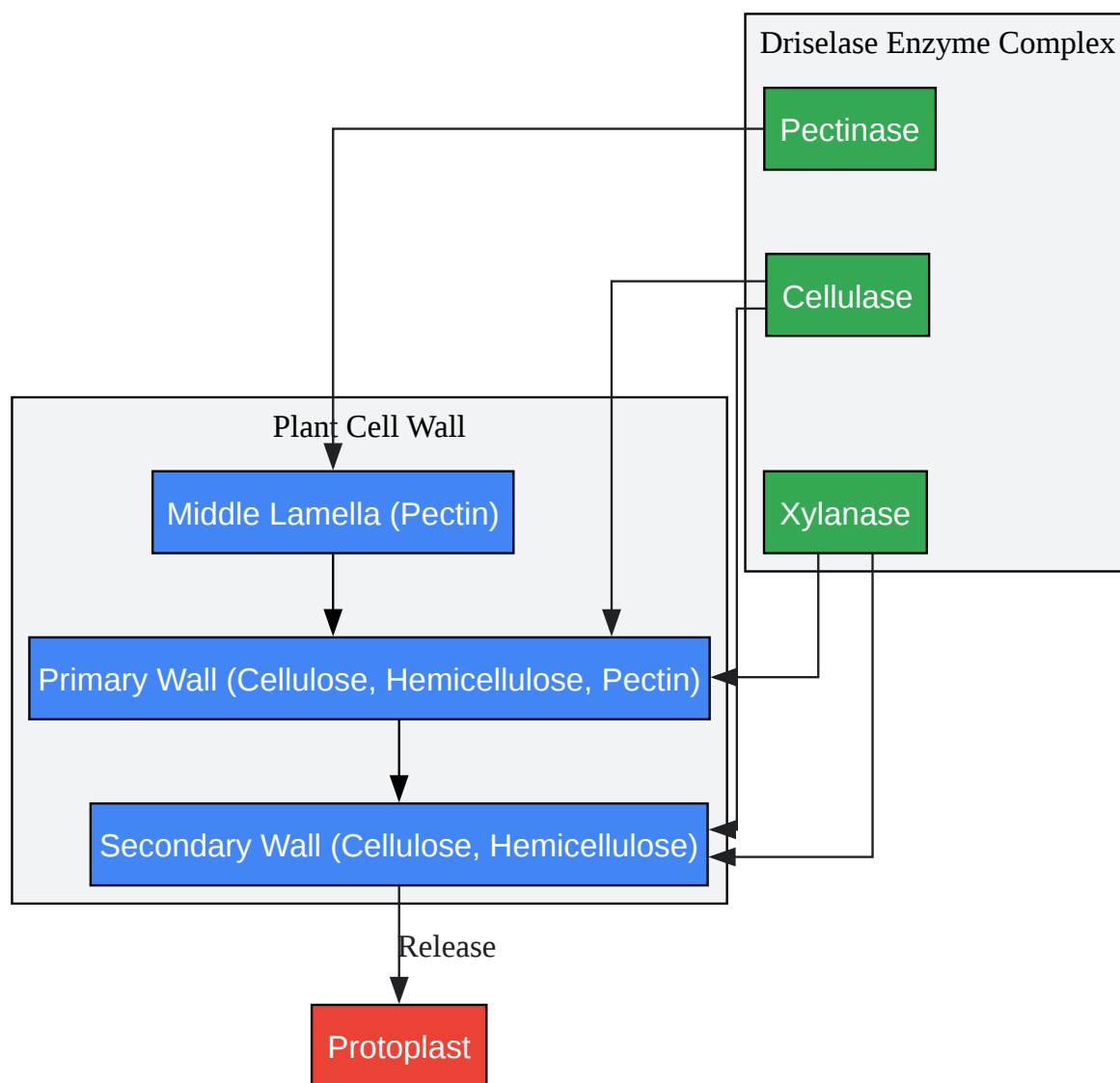
The following table summarizes the known quantitative data for the enzymatic activities found in a commercial preparation of **Driselase** from *Basidiomycetes* sp..

Enzyme Activity	Reported Specific Activity	Unit Definition	Source
Cellulase	≥100 U/mg solid	One unit will liberate 1.0 μmol of glucose from cellulose in one hour at pH 5.0 at 37°C.	[6]
Xylanase	Not specified in U/mg	One unit will liberate 1.0 milligram of reducing sugar (measured as glucose) from xylan per minute at pH 4.5 at 37°C.	[6][7]
Laminarinase	Not specified in U/mg	One unit will liberate 1.0 mg of reducing sugar (as glucose) from laminarin per minute at pH 5.0 at 37°C.	[6]
Pectinase	Present, but specific activity not provided in readily available documentation.	Typically defined as the amount of enzyme that catalyzes the liberation of 1 μmol of galacturonic acid from polygalacturonic acid per minute.	[5]

## Synergistic Action on Plant Cell Wall

The constituent enzymes of **Driselase** work in synergy to deconstruct the plant cell wall. Pectinases first degrade the pectin-rich middle lamella, which cements adjacent plant cells together. Subsequently, cellulases and hemicellulases (xylanases) hydrolyze the cellulose microfibrils and hemicellulose matrix of the primary and secondary cell walls, respectively. This

coordinated enzymatic attack leads to the complete digestion of the cell wall and the release of the protoplast.



Prepare Substrate (Xylan in Acetate Buffer) → Incubate with Driselase → Stop Reaction (add PAHBAH reagent) → Boil → Measure Absorbance at 410 nm → Calculate Activity (vs. Glucose Standard)

Prepare Substrate (Pectin in buffer) → Incubate with Driselase → Stop Reaction (add DNSA reagent) → Boil → Measure Absorbance at 540 nm → Calculate Activity (vs. Galacturonic Acid Standard)

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